![molecular formula C9H12N2O2S B1654090 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 210046-95-0](/img/structure/B1654090.png)
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
“2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,6-thiadiazinane 1,1-dioxides has been reported in the literature . A methodology for the synthesis of 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from sulfuryl chloride, chloroalkylamines, and primary amines has been described .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” is represented by the InChI code: 1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 154-157 degrees Celsius .Scientific Research Applications
- Researchers have evaluated selective PI3Kδ inhibitors containing this scaffold. These compounds significantly inhibited the proliferation of human B-cell lymphoma cells (SU-DHL-6) with GI50 values of 2.13 and 2.50 μM .
- In 2010, Chen et al. developed a series of benzothiadiazine-1,1-dioxide compounds, including this scaffold, and screened them as aldose reductase inhibitors .
Antiproliferative Activity Against B-Cell Lymphoma Cells
Aldose Reductase Inhibition
Chemical Properties and Structure
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compound belongs to the 1,2,4-thiadiazinane 1,1-dioxides family, which has been associated with various pharmacological activities . Future research could explore these activities further and investigate potential applications of “2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, play a crucial role in their activity .
Biochemical Pathways
Related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to influence various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
properties
IUPAC Name |
2-phenyl-1,2,6-thiadiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQDGZDUZMHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20781243 | |
Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide | |
CAS RN |
210046-95-0 | |
Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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